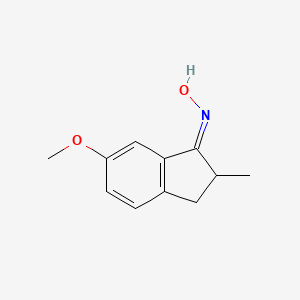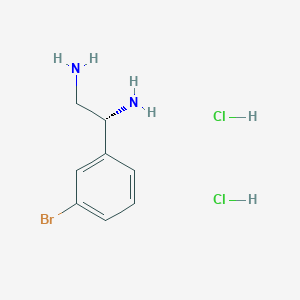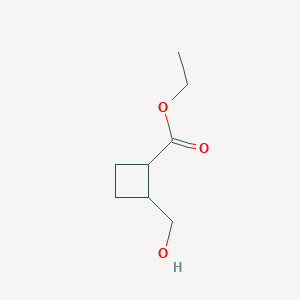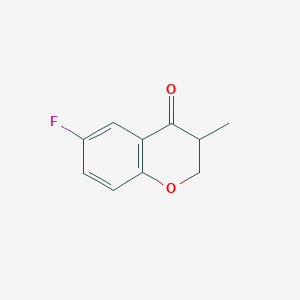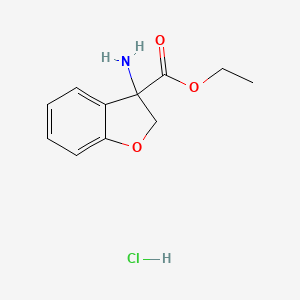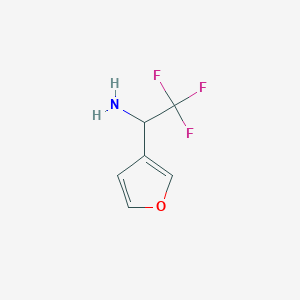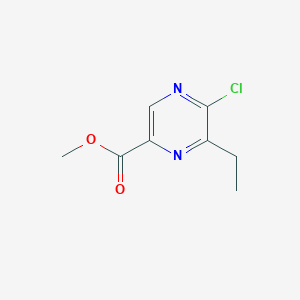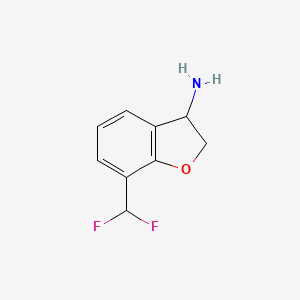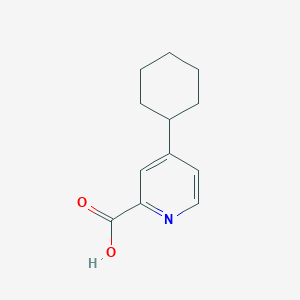
4-Cyclohexylpicolinicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclohexylpicolinic acid is an organic compound that belongs to the class of picolinic acids, which are derivatives of pyridine with a carboxylic acid group at the 2-position. This compound is characterized by the presence of a cyclohexyl group attached to the 4-position of the pyridine ring. It is a white crystalline solid that is slightly soluble in water. The unique structure of 4-Cyclohexylpicolinic acid makes it an interesting subject for various scientific research applications.
準備方法
The synthesis of 4-Cyclohexylpicolinic acid typically involves the following steps:
Cyclohexylation of Pyridine: The initial step involves the introduction of a cyclohexyl group to the pyridine ring. This can be achieved through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and anhydrous aluminum chloride as a catalyst.
Oxidation: The cyclohexylated pyridine is then oxidized to introduce the carboxylic acid group at the 2-position. This can be done using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Purification: The final product is purified through recrystallization or chromatography to obtain pure 4-Cyclohexylpicolinic acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
化学反応の分析
4-Cyclohexylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Cyclohexylpicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential as a zinc ionophore, facilitating the transport of zinc ions across cell membranes.
Medicine: Research is ongoing to explore its potential as an antiviral and immunomodulatory agent, similar to other picolinic acid derivatives.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Cyclohexylpicolinic acid involves its ability to chelate metal ions, particularly zinc. By binding to zinc ions, it can modulate the activity of zinc-dependent enzymes and proteins. This chelation disrupts the normal function of these proteins, which can have various biological effects, including antiviral and immunomodulatory activities. The compound’s interaction with zinc finger proteins is of particular interest, as these proteins play crucial roles in gene expression and cellular homeostasis.
類似化合物との比較
4-Cyclohexylpicolinic acid can be compared with other picolinic acid derivatives such as:
Picolinic Acid: The parent compound with a simpler structure, lacking the cyclohexyl group.
Nicotinic Acid: An isomer with the carboxylic acid group at the 3-position, known for its role as a vitamin (niacin).
Isonicotinic Acid: Another isomer with the carboxylic acid group at the 4-position, used in the synthesis of isoniazid, an anti-tuberculosis drug.
The uniqueness of 4-Cyclohexylpicolinic acid lies in its cyclohexyl group, which imparts distinct steric and electronic properties, making it suitable for specific applications in coordination chemistry and as a potential therapeutic agent.
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
4-cyclohexylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-8-10(6-7-13-11)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,14,15) |
InChIキー |
RGVLAZOWJZMRAC-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=CC(=NC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine 6,6-dioxide](/img/structure/B13041830.png)
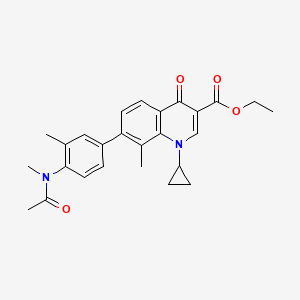

![7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13041843.png)
